

Spectroscopic Profile of 4-Bromothiophene-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromothiophene-2-carboxamide**

Cat. No.: **B1338063**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromothiophene-2-carboxamide**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **4-Bromothiophene-2-carboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.76	s	1H	Thiophene-H5
7.50	d, $J = 3.7$ Hz	1H	Thiophene-H3
7.63-7.61	m	2H	NH_2

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
162.5	$\text{C}=\text{O}$ (Amide)
142.1	Thiophene-C2
131.8	Thiophene-C5
128.9	Thiophene-C3
115.6	Thiophene-C4 (C-Br)

Note: NMR data is based on closely related structures and predictive models. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amide)
1660-1680	Strong	$\text{C}=\text{O}$ Stretch (Amide I)
1600-1620	Medium	N-H Bend (Amide II)
1400-1450	Medium	C-N Stretch
~3100	Medium	Aromatic C-H Stretch
~700-800	Strong	C-Br Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
205/207	High	[M] ⁺ (Molecular Ion, Br isotopes)
189/191	Medium	[M-NH ₂] ⁺
161/163	Medium	[M-CONH ₂] ⁺
108	High	[Thiophene-carboxamide] ⁺
82	Medium	[C ₄ H ₂ S] ⁺

Experimental Protocols

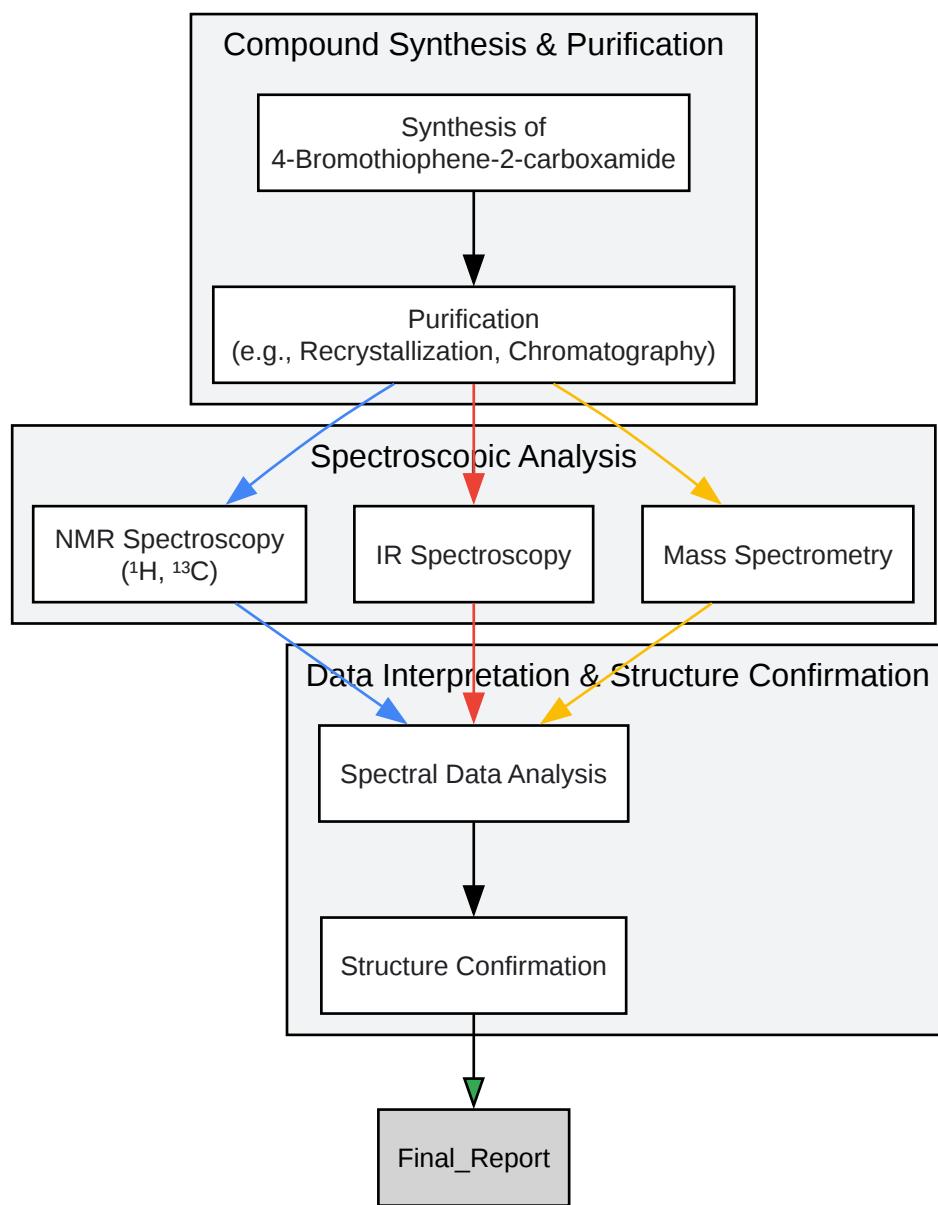
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Bromothiophene-2-carboxamide** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl_3 , ~0.7 mL). The spectra are recorded on a 500 MHz NMR spectrometer. ^1H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm). For ^{13}C NMR, a proton-decoupled spectrum is obtained.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid **4-Bromothiophene-2-carboxamide** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded over the range of 4000-400 cm^{-1} .


Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A small sample of **4-Bromothiophene-2-carboxamide** is introduced into the ion source, typically via a

direct insertion probe. The sample is ionized by a beam of electrons (70 eV), and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **4-Bromothiophene-2-carboxamide**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for researchers working with **4-Bromothiophene-2-carboxamide**, providing essential spectroscopic data and procedural outlines to support further investigation and application of this versatile compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromothiophene-2-carboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1338063#spectroscopic-data-of-4-bromothiophene-2-carboxamide-nmr-ir-ms\]](https://www.benchchem.com/product/b1338063#spectroscopic-data-of-4-bromothiophene-2-carboxamide-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com